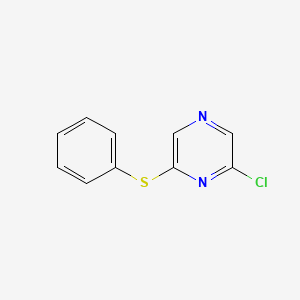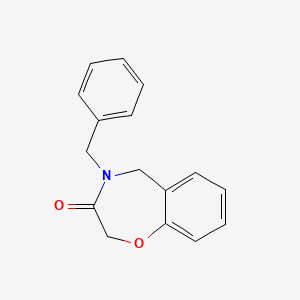
(5-oxopyrrolidin-2-yl)methyl methanesulfonate
概要
説明
(5-oxopyrrolidin-2-yl)methyl methanesulfonate is a chemical compound with a unique structure that combines the properties of methanesulfonic acid and a pyrrolidinone derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester typically involves the esterification of methanesulfonic acid with a pyrrolidinone derivative. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, and the product is then purified through techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of methanesulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps are also scaled up, using industrial-scale chromatography or distillation techniques.
化学反応の分析
Types of Reactions
(5-oxopyrrolidin-2-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
(5-oxopyrrolidin-2-yl)methyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of methanesulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis to release methanesulfonic acid and the pyrrolidinone derivative, which can then interact with biological molecules. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or cellular processes.
類似化合物との比較
(5-oxopyrrolidin-2-yl)methyl methanesulfonate can be compared with other similar compounds, such as:
Methanesulfonic acid esters: These compounds share the methanesulfonic acid moiety but differ in the ester group.
Pyrrolidinone derivatives: These compounds have a similar pyrrolidinone structure but lack the methanesulfonic acid ester group.
The uniqueness of methanesulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester lies in its combination of these two functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
138541-54-5 |
|---|---|
分子式 |
C6H11NO4S |
分子量 |
193.22 g/mol |
IUPAC名 |
(5-oxopyrrolidin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C6H11NO4S/c1-12(9,10)11-4-5-2-3-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) |
InChIキー |
JMGQIXBUDXIKDH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCC1CCC(=O)N1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Pyridine, 3-bromo-2-[[1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl]methoxy]-](/img/structure/B8759942.png)


